5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole
Description
5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole (C₂₄H₁₆N₂, MW 332.4 g/mol) is a nitrogen-containing heterocyclic compound with a fused indolo-carbazole backbone substituted at the 5-position with a phenyl group . Its rigid planar structure and extended π-conjugation make it a promising candidate for organic electronics, particularly in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) . The compound is synthesized via palladium-catalyzed cross-coupling reactions or HBr-catalyzed condensation of indole derivatives with aromatic aldehydes, followed by alkylation and aromatization steps . Key properties include high thermal stability (decomposition temperature >300°C) and tunable optoelectronic behavior, which are critical for device applications .
Properties
IUPAC Name |
5-phenyl-11H-indolo[3,2-b]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-23-13-7-5-11-18(23)20-14-22-19(15-24(20)26)17-10-4-6-12-21(17)25-22/h1-15,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGGOIGDVKWSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)C6=CC=CC=C6N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole is complex and generally involves multiple steps. A common synthetic route starts with the reaction of phenylacetone and indole derivatives, followed by a series of chemical reactions to form the final product . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield through careful control of reaction conditions .
Chemical Reactions Analysis
5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in reduced forms of the molecule.
Scientific Research Applications
Organic Electronics
Semiconducting Properties
5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole exhibits notable semiconducting properties that make it suitable for use in organic electronic devices. Its structure allows it to function effectively as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Case Study: OLEDs
In a study focused on the synthesis of non-conjugated polymers with blue light emission, compounds derived from this compound were successfully integrated into OLEDs. These devices demonstrated high efficiency and stability, indicating the compound's potential for developing advanced display technologies .
Materials Science
Polymer Synthesis
The compound has been utilized in synthesizing novel indolo[3,2-b]carbazole-based copolyarylenes through Suzuki polycondensation reactions. These polymers exhibited high thermal stability with decomposition temperatures ranging from 328 °C to 378 °C, making them suitable for high-performance applications .
| Polymer | Decomposition Temperature (°C) |
|---|---|
| P1 | 328 |
| P2 | 350 |
| P3 | 378 |
Electrochemical Properties
The electrochemical behavior of polymers derived from this compound has been characterized, showing promising results for applications in energy storage and conversion technologies .
Biological Applications
Biological Activity
Research indicates that derivatives of indolo[3,2-b]carbazole possess significant biological activities. They have been studied for their potential as inhibitors of protein kinase C (PKC), which is crucial for various cellular processes and has implications in cancer therapy .
Case Study: Therapeutic Agents
A pivotal study highlighted the synthesis of biologically active indolocarbazole derivatives that showed high potency as PKC inhibitors. The findings suggest that these compounds can serve as leads for developing more selective drugs with therapeutic applications .
Optoelectronics
Blue Light Emission
The compound has been explored for its role in optoelectronic applications, particularly in synthesizing materials that emit blue light. This characteristic is vital for creating efficient lighting solutions and display technologies .
Mechanism of Action
The mechanism of action of 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through its ability to form charge-transfer complexes and its electron-donating properties. These interactions can influence cellular processes such as DNA synthesis, oxidative stress response, and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of 5-phenyl-5,11-dihydroindolo[3,2-b]carbazole allows for extensive derivatization. Below is a comparative analysis with its analogs based on substituents, photophysical properties, and applications.
Substituent Effects on Photophysical Properties
- Key Observations: Boron-Containing Derivatives (1BOICz, 2BOICz): Substitution with trifluoromethyl-bridged boron (CF₃-BO) enhances molecular rigidity and charge-transfer efficiency, reducing singlet-triplet energy gaps (ΔEₛₜ) for improved TADF performance . B-N Covalent Bond Systems (tPh[BN]): Embedding B-N bonds narrows emission spectra (FWHM ~20 nm) and boosts photoluminescence quantum yield (PLQY >95%) due to suppressed non-radiative decay . Triazine-Based Derivatives (TRZ-pIC): Phenyl-triazine acceptors increase steric hindrance, broadening FWHM (75 nm) but maintaining high PLQY (85%) .
Thermal and Solubility Properties
- Key Observations :
- Alkyl Chain Substitution (4a) : Dihexyl groups improve solubility in chloroform and tetrahydrofuran (THF), enabling solution processing .
- Fluorinated Derivatives (3i) : Fluorine substitution increases melting points (>360°C) but reduces solubility, limiting processing flexibility .
- B-N Systems (Cz[BN]) : Exceptional thermal stability (>350°C) compensates for low solubility, making them suitable for vacuum-deposited devices .
Device Performance
| Compound Name | External Quantum Efficiency (EQE, %) | Lifetime (LT₉₅, hours) | Emission Color | Reference |
|---|---|---|---|---|
| 1BOICz | 25.8 | 120 | Sky-blue | |
| BN-ICz-2 | 22.5 | 150 | Green | |
| tPh[BN] | 18.7 | >200 | Deep-blue | |
| TRZ-pIC | 19.1 | 90 | Blue |
- Key Observations: 1BOICz: Highest EQE (25.8%) among analogs due to hybrid long-/short-range charge-transfer excitations . tPh[BN]: Superior operational stability (LT₉₅ >200 hours) attributed to rigid B-N frameworks resisting molecular degradation . TRZ-pIC: Moderate efficiency and lifetime due to broader emission spectra and higher non-radiative losses .
Biological Activity
5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 384.4 g/mol. Its structure features an indole and carbazole framework with a phenyl group at the 5 position, contributing to its intriguing chemical and biological properties .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Studies have shown that this compound possesses antitumor properties. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro and in vivo models .
- Anti-inflammatory Effects : The compound has also demonstrated anti-inflammatory activity by modulating inflammatory pathways, which can be beneficial in treating chronic inflammatory diseases .
- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
- Binding Affinity : Interaction studies reveal that this compound binds to various biological targets, including receptors and enzymes involved in cancer progression and inflammation .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed to act through several pathways:
- Modulation of Signal Transduction : The compound may influence signaling pathways related to cell growth and apoptosis.
- Inhibition of Enzymatic Activity : It has shown potential as an inhibitor of specific kinases involved in tumor growth .
- Reactive Oxygen Species (ROS) Scavenging : Its ability to reduce oxidative stress may contribute to its neuroprotective effects .
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation with IC50 values ranging from 10 to 20 µM. The mechanism was attributed to cell cycle arrest at the G2/M phase and induction of apoptosis via caspase activation .
Case Study 2: Anti-inflammatory Activity
In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked reduction in pro-inflammatory cytokines (TNF-alpha, IL-6) levels. This suggests its potential as a therapeutic agent in managing inflammatory disorders .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C24H16N2 | Antitumor, anti-inflammatory |
| Indolo[3,2-b]carbazole | C18H12N2 | Moderate antitumor activity |
| 6-Methylindolo[3,2-b]carbazole | C19H15N2 | Limited biological activity |
Q & A
Q. What are the key considerations for optimizing the synthesis of 5-phenyl-5,11-dihydroindolo[3,2-b]carbazole?
The synthesis typically involves Fischer indolization of cyclohexane-1,4-dione bisphenylhydrazone or condensation of indoles with aldehydes. Critical parameters include:
- Catalyst selection : Iodine or hydroiodic acid (HI) for indole-aldehyde condensation, as they promote cyclization and aromatization .
- Reaction conditions : Refluxing in acetonitrile or xylene (140°C) under inert atmosphere to avoid side reactions .
- Yield improvement : Substituting phenylhydrazine with tert-butyl groups or optimizing alkylation steps (e.g., N-alkylation with NaH in DMF) can increase yields from 64% to 80% .
Q. How can purity and structural integrity be verified post-synthesis?
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients to remove angular isomers or unreacted precursors .
- Spectroscopic validation : ¹H NMR for confirming substitution patterns (e.g., NH protons at δ 10.6–10.7 ppm) and FTIR for detecting C-N/C=C stretching .
- Single-crystal X-ray diffraction : Resolves ambiguities in regioselectivity, as seen in monoclinic P21/n crystals with unit cell parameters (a = 11.68 Å, b = 12.69 Å) .
Advanced Research Questions
Q. How does substitution at the 5,11-positions impact charge transport in organic semiconductors?
- Alkyl vs. aryl substituents : Long alkyl chains (e.g., 2-ethylhexyl) enhance solubility and thin-film morphology, while aryl groups (e.g., phenyl) improve π-stacking. For example, 5,11-dioctyl derivatives achieve hole mobilities of 0.22 cm²V⁻¹s⁻¹ in FETs .
- Electrochemical stability : Methoxyphenyl substituents lower HOMO levels (-5.14 to -5.07 eV), reducing oxidation susceptibility .
Q. What strategies resolve contradictions in reported charge mobility values for indolocarbazole derivatives?
- Morphological control : Contradictions often arise from differences in thin-film crystallinity. XRD and AFM studies show perpendicular molecular alignment (d-spacing ~3.4 Å) maximizes mobility .
- Side-chain engineering : Branched alkyl chains reduce intermolecular defects, as demonstrated in 5,11-di(2-ethylhexyl) derivatives with mobility >10⁻³ cm²V⁻¹s⁻¹ .
Q. How can this compound be integrated into metal-organic frameworks (MOFs)?
- Functionalization : Terminate the core with dicarboxylate groups to coordinate with metal nodes (e.g., Zn²⁺ or Zr⁴⁺). In-situ oxidative dehydrogenation during MOF assembly converts tetrahydroindolocarbazole intermediates to the dihydro form .
- Application potential : MOFs like Zn-MOF-ICZ exhibit tunable porosity (BET surface area ~1,200 m²/g) and photoluminescence for sensing or catalysis .
Q. What methodologies enable regioselective functionalization (e.g., nitration or bromination) of the indolocarbazole core?
- Nitration : Acetyl nitrate selectively nitrates C-2/C-8 positions in 6,12-di(hetero)aryl derivatives, while mono-nitration occurs at C-6 in unsubstituted analogs .
- Bromination : Electrophilic bromination targets C-2/C-8 (for 5-bromoindole precursors) or C-3/C-9 (for 6-bromoindole), confirmed by ESI-MS and ¹³C NMR .
Application-Specific Questions
Q. How does the compound perform as a thermally activated delayed fluorescence (TADF) emitter in OLEDs?
- Emission tuning : Fusion with boron-nitrogen cores (e.g., BNCz) narrows emission spectra (FWHM = 20–21 nm) and achieves CIE coordinates of (0.24, 0.73) for green OLEDs .
- Efficiency limits : High doping concentrations (>5 wt%) induce aggregation-caused quenching, necessitating host-guest matrix optimization .
Q. What synthetic routes are effective for creating electrochromic polymers from indolocarbazole derivatives?
- Donor-acceptor design : Stille polymerization of 6,12-diphenyl-5,11-dioctyl derivatives with diketopyrrolopyrrole acceptors yields soluble polymers (PDTCZ-1/2) with λmax = 550–600 nm and switching times <1.5 s .
Data Analysis and Interpretation
Q. How to reconcile discrepancies in photoluminescence quantum yields (PLQY) across studies?
Q. What computational tools predict structure-property relationships for indolocarbazole derivatives?
- DFT modeling : HOMO-LUMO gaps (~2.8 eV) correlate with experimental electrochemical gaps (e.g., -5.3 eV HOMO for methoxyphenyl derivatives) .
- Molecular dynamics : Simulate π-stacking distances (3.3–3.5 Å) to guide substituent design for enhanced charge transport .
Emerging Research Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
